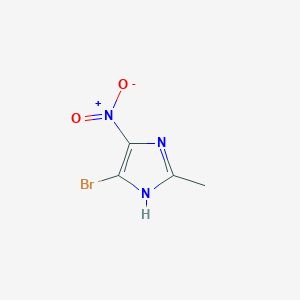

5-bromo-2-methyl-4-nitro-1H-imidazole

Description

5-Bromo-2-methyl-4-nitro-1H-imidazole (CAS: 18874-52-7) is a halogenated nitroimidazole derivative with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 205.999 g/mol . Its structure features a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 4 on the imidazole ring. It is used in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic scaffolds for drug discovery .

Properties

IUPAC Name |

5-bromo-2-methyl-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWZSEUWUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The substrate, 1-benzyl-2-methyl-4-nitro-1H-imidazole, undergoes electrophilic aromatic substitution at the 5-position of the imidazole ring. Bromine (Br₂) serves as the brominating agent, with potassium hydrogen carbonate (KHCO₃) acting as a mild base to neutralize hydrogen bromide (HBr) byproducts. The reaction is conducted in N,N-dimethylformamide (DMF) at 60–70°C for 3 hours, achieving a yield of 91%.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Solvent | DMF |

| Reaction Time | 3 hours |

| Base | KHCO₃ |

| Yield | 91% |

Limitations and Byproduct Formation

While efficient, this method requires the use of toxic bromine and generates stoichiometric amounts of HBr. The benzyl protecting group necessitates an additional deprotection step for applications requiring the free imidazole.

Alternative Synthetic Routes

Recent advancements have focused on eliminating protecting groups and improving regioselectivity. A 2023 study published in SynOpen detailed a two-step route starting from 1,2-dimethyl-1H-imidazole.

Dibromination and Selective Debromination

-

Dibromination:

1,2-Dimethyl-1H-imidazole is treated with N-bromosuccinimide (NBS) in DMF at room temperature to produce 4,5-dibromo-1,2-dimethyl-1H-imidazole in 80% yield. -

Selective Debromination:

The dibrominated intermediate undergoes regioselective debromination using isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at −25°C. This step removes the bromine at position 5, yielding 4-bromo-1,2-dimethyl-1H-imidazole (74% overall yield).

Optimized Debromination Conditions:

| Parameter | Value |

|---|---|

| Reagent | iPrMgCl (1.2 equiv) |

| Solvent | THF |

| Temperature | −25°C |

| Yield | 92% |

Nitration Strategy

Subsequent nitration of 4-bromo-1,2-dimethyl-1H-imidazole with fuming nitric acid in sulfuric acid introduces the nitro group at position 4. This step achieves 85% yield but requires careful temperature control to avoid over-nitration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms acetonitrile and toluene in dibromination reactions due to its polar aprotic nature, which stabilizes the NBS intermediate. Lower temperatures (−25°C) during debromination minimize side reactions, improving selectivity from 70% to 92%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.

Oxidation: Potassium permanganate or chromium trioxide can oxidize the methyl group.

Major Products

Substitution: Products include 5-amino-2-methyl-4-nitro-1H-imidazole or 5-thio-2-methyl-4-nitro-1H-imidazole.

Reduction: The major product is 5-bromo-2-methyl-4-amino-1H-imidazole.

Oxidation: The major product is 5-bromo-2-carboxy-4-nitro-1H-imidazole.

Scientific Research Applications

5-Bromo-2-methyl-4-nitro-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.

Industry: It is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-4-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitroimidazoles

2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS: 862895-48-5)

- Molecular Formula : C₃HBrIN₃O₂

- Key Differences :

- Substitution pattern: Bromine at position 2 and iodine at position 5 (vs. bromine at 5 in the target compound).

- Lack of a methyl group, reducing steric hindrance.

- Higher molecular weight (332.89 g/mol ) due to iodine substitution.

- Applications : Used in cross-coupling reactions for introducing iodine into aromatic systems .

5-Bromo-4-nitro-1H-imidazole

Methyl-Substituted Imidazoles

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2)

Benzimidazole Derivatives

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

- Key Differences: Fused benzene-imidazole ring system (benzimidazole core). Higher molecular complexity (~550 g/mol).

- Applications : Pharmacological studies targeting serotonin receptors and antiarrhythmic agents .

4-Bromo-2-methyl-1H-benzimidazole (CAS: 4887-88-1)

Data Table: Structural and Physical Properties

Key Findings and Implications

Substituent Effects: The methyl group at position 2 in this compound enhances steric stability compared to non-methylated analogs . Nitro groups increase electrophilicity, making the compound reactive in nucleophilic substitution reactions .

Pharmacological Relevance :

- Benzimidazole derivatives (e.g., ) exhibit broader biological activity due to their fused aromatic systems, whereas simple imidazoles are more commonly used as synthetic intermediates .

Synthetic Utility :

- Halogenated imidazoles serve as precursors for Suzuki-Miyaura couplings, with iodine-substituted analogs (e.g., ) offering distinct reactivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-bromo-2-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination and nitration of 2-methylimidazole derivatives. A common approach uses brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.6–0.8 in ethyl acetate) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

-

Spectroscopy : Use FTIR to confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, nitro group at ~1520 cm⁻¹) .

-

NMR : ¹H NMR (DMSO-d6) shows methyl protons at δ 2.6 ppm and aromatic protons at δ 8.3–7.4 ppm .

-

Mass Spec : ESI-MS (m/z 205.999 [M+H]⁺) matches molecular weight .

-

HPLC : Purity >97% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Key Physical Properties Melting Point Molecular Weight Solubility

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) due to potential mutagenicity. Work in a fume hood to avoid inhalation. Store in amber glass bottles at 4°C to prevent photodegradation. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like EGFR or microbial enzymes. Validate with MD simulations (GROMACS) to analyze stability. ADMET prediction tools (SwissADME) evaluate pharmacokinetics (e.g., logP ~1.8, moderate bioavailability) .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths (e.g., C-Br ~1.89 Å) and nitro group geometry. Refinement using Olex2 or WinGX accounts for disorder. Compare hydrogen-bonding patterns (e.g., N–H⋯O interactions) with similar imidazoles .

Q. How do substituent modifications (e.g., replacing bromine with fluorine) alter reactivity or bioactivity?

- Methodology : Synthesize analogs via nucleophilic substitution (e.g., KF in DMF, 100°C). Compare antibacterial IC50 values (microdilution assays) and electronic effects via Hammett plots. DFT calculations (Gaussian) predict electrophilic regions .

Q. What strategies mitigate conflicting data in reaction yield optimization?

- Methodology : Design a factorial DoE (Design of Experiments) to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors. Cross-validate with LC-MS to track intermediates. Contradictions in nitro-group orientation (cis vs. trans) can be resolved via NOESY NMR .

Q. How do hydrogen-bonding networks influence the compound’s stability in solid-state formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.